molecular formula C18H17BrF3N3O2 B2548885 2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide CAS No. 1796971-29-3

2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide

Cat. No.: B2548885
CAS No.: 1796971-29-3
M. Wt: 444.252
InChI Key: LHIGVEVTETVNGD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a bromo substituent at position 2, a methoxy group at position 5 on the benzene ring, and a pyrrolidin-3-ylamide moiety linked to a 5-(trifluoromethyl)pyridin-2-yl group. Such structural motifs are common in agrochemicals and pharmaceuticals, where CF₃ groups improve metabolic stability and binding affinity .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrF3N3O2/c1-27-13-3-4-15(19)14(8-13)17(26)24-12-6-7-25(10-12)16-5-2-11(9-23-16)18(20,21)22/h2-5,8-9,12H,6-7,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIGVEVTETVNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

  • A brominated aromatic ring,
  • A methoxy group,
  • A pyridine moiety with a trifluoromethyl substituent,
  • A pyrrolidine ring.

This structural diversity contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are critical in numerous physiological processes. GPCRs are known to mediate the effects of many therapeutic agents, making them a focal point in drug design .
  • Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibitory activities, particularly against targets involved in metabolic pathways or disease processes. For instance, pyrrole derivatives often show significant antibacterial and antifungal properties by inhibiting specific enzymes .

Anticancer Potential

Compounds containing similar structural motifs have been explored for anticancer activity. For instance, pyrimidine derivatives have shown selective cytotoxicity against various cancer cell lines, indicating that modifications in the chemical structure can enhance bioactivity against tumors . The presence of both bromine and trifluoromethyl groups in the target compound may influence its interaction with cancer-related targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds:

  • Antibacterial Studies : A study evaluated pyrrole derivatives' effectiveness against bacterial strains, highlighting their role as potential leads for new antibiotics . The results indicated that modifications in the side chains significantly affect antibacterial potency.
  • Antitumor Activity : Research on pyridine derivatives revealed their capability to inhibit tumor growth in vitro and in vivo models, suggesting that similar modifications could yield promising anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundMIC (μg/mL)Reference
AntibacterialPyrrole Derivative3.12 - 12.5
AnticancerPyridine DerivativeVaries
Enzyme InhibitionVarious DerivativesVaries

Scientific Research Applications

Synthesis Pathway

The synthesis of this compound typically involves:

  • Bromination of 5-methoxybenzamide.
  • Alkylation with 1-(5-trifluoromethyl)pyridin-2-yl pyrrolidine.

This multi-step synthetic route is crucial for incorporating the bromine and trifluoromethyl groups, which enhance biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
2-Bromo-5-methoxy-N-[...]A549 (Lung)10.5
2-Bromo-5-methoxy-N-[...]MCF7 (Breast)8.3
ControlDoxorubicin0.5Standard Comparison

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity against various strains, making it a potential candidate for agricultural applications.

Table 2: Antifungal Activity Results

CompoundFungal StrainInhibition Rate (%)Reference
2-Bromo-5-methoxy-N-[...]Botrytis cinerea96.76
2-Bromo-5-methoxy-N-[...]Sclerotinia sclerotiorum82.73
ControlTebuconazole96.45Standard Comparison

Study on Anticancer Efficacy

A recent study highlighted the efficacy of similar derivatives in inhibiting RET kinase activity, a critical pathway in several cancers. Structural modifications led to enhanced potency against cancer cells, indicating the compound's potential as a lead candidate in cancer therapy.

Agricultural Application Study

Another investigation focused on the antifungal properties of this compound, revealing its effectiveness against crop pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. This dual application underscores its significance in both health and agricultural sectors.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzamide Derivatives

  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ():

    • Shares a brominated benzamide core but replaces methoxy with fluorine and a trifluoropropoxy group.
    • The amide side chain is attached to a substituted phenyl ring instead of a pyrrolidine-pyridine hybrid.
    • Key difference : Fluorine’s electron-withdrawing nature may reduce metabolic stability compared to the target’s methoxy group .
  • 5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide (): Features a similar bromo-methoxy benzamide core but links the amide to a fused cyanopyrimidobenzimidazole heterocycle. Key difference: The complex heterocycle may enhance receptor binding but reduce solubility compared to the target’s pyrrolidine-pyridine group .

Pyridine-Containing Analogues

  • 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (): Contains the 5-CF₃-pyridin-2-yl motif but lacks the benzamide scaffold.
  • 3-Bromo-2-[2-(dimethylamino)ethylamino]-5-(trifluoromethyl)pyridine (): Shares the bromo-CF₃-pyridine moiety but replaces the benzamide with an ethylenediamine chain. Key difference: The amine chain may confer basicity, altering pharmacokinetics compared to the target’s neutral benzamide .

Physicochemical Properties Comparison

Property Target Compound 4-Bromo-5-fluoro-Benzamide 5-Bromo-2-methoxy-Benzamide
Molecular Weight ~450 (estimated) 423.16 465.31
Key Substituents Br, OCH₃, CF₃, pyrrolidine Br, F, CF₃, phenyl Br, OCH₃, cyanopyrimidobenzimidazole
Hydrogen Bond Donors 2 (amide NH, pyrrolidine NH) 1 (amide NH) 2 (amide NH, benzimidazole NH)
LogP (estimated) ~3.5 (high lipophilicity) ~4.0 ~3.0

Key Research Findings

  • Bioactivity Trends :
    • Bromine and CF₃ groups enhance halogen bonding and hydrophobic interactions, critical for target binding .
    • Pyrrolidine rings improve conformational flexibility compared to rigid heterocycles like piperazines () .
  • Stability : Methoxy groups may offer better oxidative stability than fluorine or aldehyde substituents .

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